7-Bromo-2-(trifluoromethyl)quinoline

Übersicht

Beschreibung

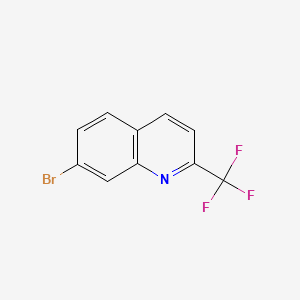

7-Bromo-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The presence of a bromine atom at the 7th position and a trifluoromethyl group at the 2nd position makes this compound unique. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trifluoromethyl)quinoline can be achieved through various methods, including:

Halogen-Metal Exchange: Starting from 4,8-dibromo-2-(trifluoromethyl)quinoline, a double halogen-metal exchange with butyllithium followed by diiodination can yield the desired compound.

Cyclization Reactions: Cyclization of appropriate precursors under specific conditions can also lead to the formation of this compound.

Industrial Production Methods: Industrial production methods often involve large-scale halogen-metal exchange reactions, followed by purification processes to obtain high-purity this compound .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, often using reagents like organometallic compounds.

Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as organolithium or organomagnesium compounds are commonly used.

Cross-Coupling: Palladium catalysts and boronic acids or esters are typically employed under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.

Coupling Products: The products of Suzuki–Miyaura coupling are often biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

7-Bromo-2-(trifluoromethyl)quinoline belongs to the quinoline family, which is characterized by a bicyclic structure containing a nitrogen atom. The introduction of bromine and trifluoromethyl groups enhances its reactivity and solubility, making it suitable for various chemical transformations.

Biological Applications

The biological significance of this compound has been explored in several studies, particularly regarding its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it has been shown to interact with NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme that plays a crucial role in the detoxification of quinones and may influence the efficacy of chemotherapeutic agents .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its structural features allow it to serve as a scaffold for developing new drugs targeting various diseases.

Anti-inflammatory Properties

Quinoline derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been reported to exhibit anti-inflammatory activities, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The quinoline scaffold has been utilized in developing antimicrobial agents. Preliminary studies suggest that derivatives of this compound could be effective against certain bacterial strains, although further research is needed to confirm these findings .

Case Studies and Research Findings

A number of case studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of 7-Bromo-2-(trifluoromethyl)quinoline depends on its specific application:

Biological Activity: In medicinal chemistry, the compound may act as an enzyme inhibitor or interact with specific molecular targets, disrupting biological pathways.

Material Science: The trifluoromethyl group enhances the compound’s stability and electronic properties, making it suitable for use in electronic materials.

Vergleich Mit ähnlichen Verbindungen

- 7-Fluoro-2-(trifluoromethyl)quinoline

- 7-Chloro-2-(trifluoromethyl)quinoline

- 7-Iodo-2-(trifluoromethyl)quinoline

Comparison:

- Uniqueness: The bromine atom in 7-Bromo-2-(trifluoromethyl)quinoline provides unique reactivity compared to its fluoro, chloro, and iodo counterparts. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and potential applications .

Biologische Aktivität

7-Bromo-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 2nd position. This compound has garnered attention due to its diverse biological activities, including antibacterial, antineoplastic, and antiviral properties. The trifluoromethyl group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry and related fields.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Interaction : Quinoline derivatives often interact with enzymes, inhibiting or modulating their activity. For instance, studies indicate that compounds with trifluoromethyl groups can influence metabolic pathways and cellular signaling processes .

- Cellular Effects : The compound has shown significant effects on cellular processes, including apoptosis and cell proliferation. In vitro studies have demonstrated its potential as a growth inhibitor in cancer cell lines .

Biological Activity Overview

Case Studies

- Anticancer Activity : A study evaluated quinoline-derived trifluoromethyl alcohols using a zebrafish embryo model, revealing that certain derivatives exhibited potent growth inhibition. Compound 2 was identified as having an LC50 value of 14.14 μM, indicating stronger anticancer activity compared to cisplatin .

- Antibacterial Properties : Research on trifluoromethyl-substituted quinolones revealed efficacy against Staphylococcus aureus, suggesting that structural modifications can enhance antibacterial potency .

- Mechanistic Insights : Investigations into the molecular mechanisms of quinoline compounds have shown that they can induce apoptosis in cancer cells through various pathways, including reactive oxygen species generation and modulation of apoptotic signaling .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilicity and water solubility, which affect bioavailability. The stability and degradation rates of this compound under physiological conditions are crucial for determining its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table compares this compound with other halogenated quinolines:

| Compound | Halogen | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine | Moderate | High |

| 7-Fluoro-2-(trifluoromethyl)quinoline | Fluorine | Low | Moderate |

| 7-Chloro-2-(trifluoromethyl)quinoline | Chlorine | Moderate | Low |

Eigenschaften

IUPAC Name |

7-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNVOMGLLKLGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653007 | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176722-72-8 | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176722-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.